molecular formula C7H6ClNO2S B8786458 2-Chloro-1-(methylsulfanyl)-4-nitrobenzene CAS No. 77146-55-5

2-Chloro-1-(methylsulfanyl)-4-nitrobenzene

Cat. No. B8786458
CAS RN: 77146-55-5
M. Wt: 203.65 g/mol
InChI Key: QHJSWRHNWKGUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(methylsulfanyl)-4-nitrobenzene is a useful research compound. Its molecular formula is C7H6ClNO2S and its molecular weight is 203.65 g/mol. The purity is usually 95%.
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properties

CAS RN

77146-55-5

Product Name

2-Chloro-1-(methylsulfanyl)-4-nitrobenzene

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-chloro-1-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C7H6ClNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3

InChI Key

QHJSWRHNWKGUII-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-chloronitrobenzene (27 g, 156 mmol) in DMF (150 mL) at room temperature was added 5-tert-butyl-4-hydroxy-2-methylphenyl sulfide (100 mg) followed by sodium thiomethoxide (NaSMe) (10 g, 143 mmol) and the reaction was stirred for 6 h. The DMF was removed in vacuo and the residue was partitioned between ether (1 L) and water (1 L). The ether layer was washed with water (1 L) and brine (1 L), dried (MgSO4) and the solvent was removed under reduced pressure. The residue was purified by column chromatography (SiO2; DCM: pentane 1:5 increasing polarity to 3:7) to give the title compound (15.22 g, 49%) as a yellow solid; δH (400 MHz, CDCl3) 2.53 (3H, s), 7.20 (1H, d), 8.09 (1H, dd), 8.20 (1H, d).
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
49%

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